1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and isopropyl groups, respectively
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-isopropyl-1-methyl-1H-pyrazole-5-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents and has different substitution patterns on the pyrazole ring.
1-Ethyl-1H-pyrazol-5-amine: This simpler pyrazole derivative is used in various chemical syntheses and has different functional groups compared to the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24ClN5 |
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Molecular Weight |
297.83 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-5-19-12(6-7-16-19)9-15-10-13-8-14(11(2)3)17-18(13)4;/h6-8,11,15H,5,9-10H2,1-4H3;1H |
InChI Key |
PUCRCHPNNZOQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C.Cl |
Origin of Product |
United States |
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